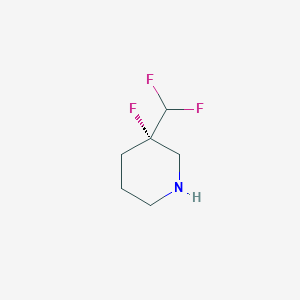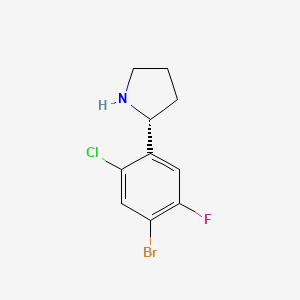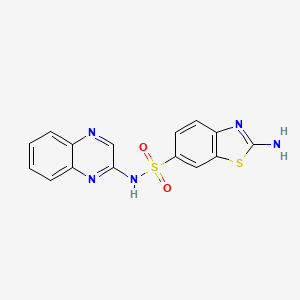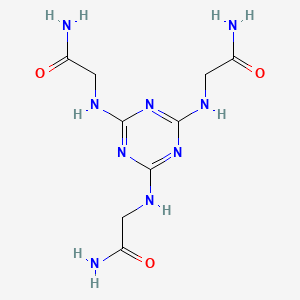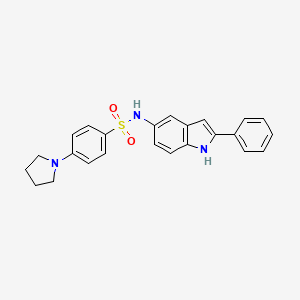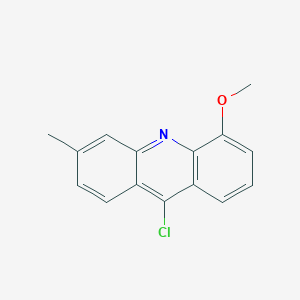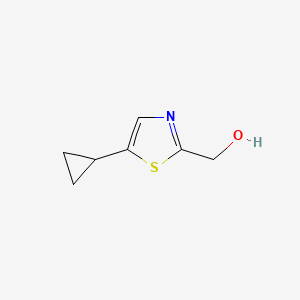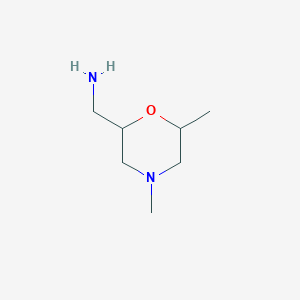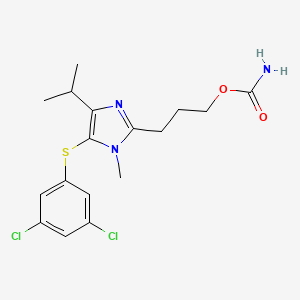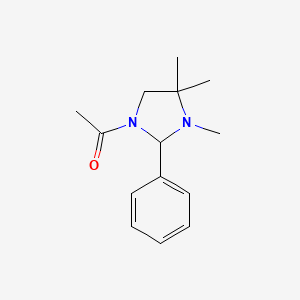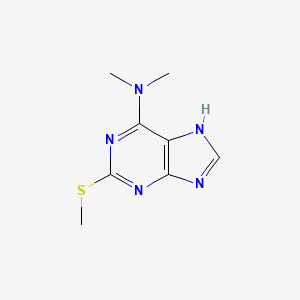![molecular formula C13H9ClN4O2S B12935333 5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline CAS No. 89028-83-1](/img/structure/B12935333.png)
5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)-2-nitroaniline is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)-2-nitroaniline typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring. The introduction of the chloro and nitro groups can be achieved through electrophilic substitution reactions. The thiol group is then introduced via nucleophilic substitution reactions using appropriate thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are critical in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the disruption of cellular pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1H-benzo[d]imidazole-2-thiol
- 6-Chloro-1H-benzo[d]imidazole-2-thiol
- 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol
Uniqueness
5-((5-Chloro-1H-benzo[d]imidazol-2-yl)thio)-2-nitroaniline is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups with the benzimidazole core enhances its potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
89028-83-1 |
|---|---|
Molekularformel |
C13H9ClN4O2S |
Molekulargewicht |
320.75 g/mol |
IUPAC-Name |
5-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline |
InChI |
InChI=1S/C13H9ClN4O2S/c14-7-1-3-10-11(5-7)17-13(16-10)21-8-2-4-12(18(19)20)9(15)6-8/h1-6H,15H2,(H,16,17) |
InChI-Schlüssel |
JPJPTMPKQXTGJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC2=NC3=C(N2)C=C(C=C3)Cl)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12935255.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
